molecular formula C23H28FN3O5S B2881068 N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 898407-18-6

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No. B2881068
CAS RN: 898407-18-6
M. Wt: 477.55
InChI Key: NZTXRXNVUHWCKK-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H28FN3O5S and its molecular weight is 477.55. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylsulfonamide Derivatives and α1-adrenergic Receptor Antagonism

A study focused on the development of new α1-adrenoceptor antagonists with a uroselective profile, involving arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines. These compounds, including variations of N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, showed high-to-moderate affinity for the α1-adrenoceptor and displayed antagonist behavior at both α1A and α1B adrenoceptor subtypes, indicating potential for treating conditions like hypertension without significantly affecting blood pressure (Rak et al., 2016).

Radiotracers for PET Imaging

Another application involves the synthesis of radiotracers for studying CB1 cannabinoid receptors in the brain through positron emission tomography (PET). This highlights the compound's potential in neuroimaging and understanding cannabinoid receptor distribution and function, which is crucial for research into neurological diseases and conditions (Katoch-Rouse & Horti, 2003).

Anticancer Agents

Research on piperidine derivatives, including those related to N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, evaluated their potential as anticancer agents. The synthesis of these compounds and their evaluation against various cancer cell lines indicate a promising direction for developing new therapies against cancer (Rehman et al., 2018).

Analgesic Potentials

A series of 3-methyl-4-(N-phenyl amido)piperidines, related to the structure of N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide, was synthesized and tested for intravenous analgesic activity. These compounds have shown significant analgesic potency, indicating their potential for use in pain management (Lalinde et al., 1990).

Herbicide Development

Research into triazolinone derivatives for herbicide development has explored compounds with structures similar to N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide. These studies aim to find novel Protox inhibitors, contributing to the development of more effective and selective agricultural chemicals (Luo et al., 2008).

properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O5S/c1-16-15-17(24)6-11-21(16)33(30,31)27-14-4-3-5-19(27)12-13-25-22(28)23(29)26-18-7-9-20(32-2)10-8-18/h6-11,15,19H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTXRXNVUHWCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

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